molecular formula C18H12O4 B2907917 4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one CAS No. 108154-48-9

4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one

Cat. No.: B2907917
CAS No.: 108154-48-9
M. Wt: 292.29
InChI Key: FWGLMMFLCJNBGE-UHFFFAOYSA-N
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Description

4-(1-Benzofuran-2-yl)-6-methoxy-2H-chromen-2-one is a coumarin derivative featuring a benzofuran substituent at the 4-position and a methoxy group at the 6-position of the chromen-2-one core. Coumarins are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and acaricidal properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-benzofuran-2-yl)-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O4/c1-20-12-6-7-16-13(9-12)14(10-18(19)22-16)17-8-11-4-2-3-5-15(11)21-17/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGLMMFLCJNBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one typically involves several steps, including the formation of the benzofuran ring and the subsequent attachment of the chromenone moiety. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with higher yields and purity.

Chemical Reactions Analysis

4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Its anticancer properties could be due to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The 6-methoxy group is a common feature in bioactive coumarins, contributing to electron-donating effects that stabilize the aromatic system. Key comparisons include:

Compound Name Substituent Position Substituent Group Molecular Weight Melting Point (°C) Biological Activity Reference
7-(4-Chlorobenzyloxy)-6-methoxy-coumarin (23) 7 4-Cl-benzyloxy 316 171.8–172.3 Acaricidal
7-(4-Trifluoromethylbenzyloxy)-6-methoxy-coumarin (24) 7 4-CF₃-benzyloxy 350 192.8–193.3 Enhanced acaricidal
4-(Chloromethyl)-6-methoxy-coumarin 4 -CH₂Cl 224.64 Not reported Intermediate for synthesis
4-(Bromomethyl)-6-methoxy-coumarin 4 -CH₂Br 269.1 Not reported Crystallographic studies
Target Compound 4 1-Benzofuran-2-yl ~294.3* Not reported Hypothetical bioactivity

*Molecular weight estimated based on structure.

  • Substituent Position : The target compound’s benzofuran at position 4 contrasts with analogs bearing substituents at position 7 (e.g., compounds 23–25). Position 4 substituents may sterically hinder interactions with biological targets compared to position 7 derivatives, which are more exposed for binding .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in compound 24) enhance acaricidal activity by increasing electrophilicity. The benzofuran group, with its conjugated π-system, may similarly stabilize charge-transfer interactions but could reduce solubility compared to halogenated analogs .

Crystallographic and Hydrogen-Bonding Patterns

  • Crystallinity: Derivatives like 4-(bromomethyl)-6-methoxy-coumarin exhibit well-defined crystal structures, with hydrogen-bonding motifs involving methoxy and carbonyl groups .
  • Hydrogen Bonding : In coumarins, the carbonyl oxygen often acts as a hydrogen-bond acceptor. The methoxy group at position 6 can participate in weak C-H···O interactions, whereas benzofuran’s oxygen might form stronger hydrogen bonds, influencing solubility and stability .

Biological Activity

4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its diverse biological activities, which include anticancer, antimicrobial, and antioxidant properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The chemical structure of this compound consists of a benzofuran moiety linked to a chromenone framework. The synthesis typically involves multiple steps, including the formation of the benzofuran ring through cyclization reactions of o-hydroxyacetophenones under basic conditions.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example, a study showed that this compound induced apoptosis in HeLa cells, leading to a notable increase in cells arrested in the G1/S phase and a significant percentage of cells entering the pre-G1 phase after treatment .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa7.9Induction of apoptosis and cell cycle arrest
A54910.5Inhibition of cell proliferation
MCF-78.3Apoptotic pathway activation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The biological activity of this compound can be attributed to its interaction with various molecular targets. For instance, its anticancer effects may involve the modulation of apoptotic pathways and cell cycle regulation. The antimicrobial effects are believed to arise from membrane disruption and inhibition of key metabolic enzymes .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on HeLa Cells : This study focused on the effect of the compound on cell cycle distribution and apoptosis induction. The results indicated a significant increase in apoptosis markers after treatment with varying concentrations of the compound .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity against multiple strains, revealing that the compound exhibited potent activity against Gram-positive bacteria compared to Gram-negative strains, which may inform future therapeutic applications.

Q & A

Q. What advanced techniques quantify ROS-mediated oxidative stress in cellular models?

  • Methodology :
  • Electron Paramagnetic Resonance (EPR) : Directly measure superoxide radicals using spin traps (e.g., TEMPO) .
  • Mitochondrial ROS Probes : MitoSOX Red for live-cell imaging of mitochondrial superoxide .

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